molecular formula C19H24O7 B3257749 3-O-Benzoyl-1,2:5,6-di-O-isopropylidene-alpha-D-allofuranose CAS No. 29474-73-5

3-O-Benzoyl-1,2:5,6-di-O-isopropylidene-alpha-D-allofuranose

Cat. No. B3257749
CAS RN: 29474-73-5
M. Wt: 364.4 g/mol
InChI Key: SGEQHRHPFTZGON-DRXUAVOGSA-N
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Description

3-O-Benzoyl-1,2:5,6-di-O-isopropylidene-alpha-D-allofuranose is an esoteric carbohydrate derivative . It plays an important role in research to combat a range of bacterial and viral pathogens . The 3-OH group can be directly manipulated, and the 5,6-O-isopropylidene protection is selectively cleavable .


Synthesis Analysis

The synthesis of this compound involves the use of sodium borohydride (1.6 g, 42.3 mmol) added in batches to 1,2:5,6-di-O-isopropylidene-alpha-D-allofuranose-3-fructose1 (4.22 g, 16.34 mmol) in a stirred solution of ethanol-water 10:1 (116 mL) at 0°C . The reaction mixture is stirred until TLC shows no starting material (approximately 3 hours). The reaction mixture is neutralized by adding a saturated solution of ammonium chloride, and the ethanol is carefully removed under reduced pressure .


Chemical Reactions Analysis

The title structure consists of a furanosy D-ribose with four OH groups protected by two benzoyl groups at O4 and O6 and a bridged isopropylidene at O1 and O2 . A large dihedral angle (116.1°) between O3–C7–C4–C5 and O1–C7–C4–O2 was observed .

Safety And Hazards

When handling this compound, it’s recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid contact with skin, eyes, or clothing. Also, avoid ingestion and inhalation .

properties

IUPAC Name

[(3aR,5R,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O7/c1-18(2)21-10-12(24-18)13-14(15-17(23-13)26-19(3,4)25-15)22-16(20)11-8-6-5-7-9-11/h5-9,12-15,17H,10H2,1-4H3/t12-,13-,14-,15-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEQHRHPFTZGON-DRXUAVOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OC(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)[C@@H]2[C@H]([C@@H]3[C@H](O2)OC(O3)(C)C)OC(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-O-Benzoyl-1,2:5,6-di-O-isopropylidene-alpha-D-allofuranose

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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